molecular formula C9H6N2O2 B077601 1,3-Diisocyanato-5-methylbenzene CAS No. 14219-05-7

1,3-Diisocyanato-5-methylbenzene

Cat. No. B077601
CAS RN: 14219-05-7
M. Wt: 174.16 g/mol
InChI Key: BQHPNDYUVBBCQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diisocyanato-5-methylbenzene, also known as TMI, is a chemical compound that is widely used in scientific research applications. It is a highly reactive compound that is used as a cross-linking agent in the production of polyurethane foams, coatings, and adhesives. TMI is also used as a reagent in organic synthesis and as a catalyst in various chemical reactions. In

Mechanism Of Action

1,3-Diisocyanato-5-methylbenzene cross-links with various polymers through a process known as urethane formation. The reaction occurs between the isocyanate group of 1,3-Diisocyanato-5-methylbenzene and the hydroxyl group of the polymer, resulting in the formation of a urethane bond. This cross-linking process improves the mechanical properties of the polymer, such as its strength, durability, and thermal stability.

Biochemical And Physiological Effects

1,3-Diisocyanato-5-methylbenzene is a highly reactive compound that can cause skin and respiratory irritation if exposed to it. In animal studies, 1,3-Diisocyanato-5-methylbenzene has been shown to cause lung damage and liver toxicity. However, there is limited information available on the biochemical and physiological effects of 1,3-Diisocyanato-5-methylbenzene on humans.

Advantages And Limitations For Lab Experiments

The advantages of using 1,3-Diisocyanato-5-methylbenzene in lab experiments include its high reactivity, ability to cross-link with various polymers, and versatility in organic synthesis. However, the limitations of using 1,3-Diisocyanato-5-methylbenzene include its high toxicity and potential health hazards, as well as its limited solubility in certain solvents.

Future Directions

There are many future directions for the use of 1,3-Diisocyanato-5-methylbenzene in scientific research. One potential area of research is the development of new polyurethane foams, coatings, and adhesives with improved mechanical properties and durability. Another area of research is the use of 1,3-Diisocyanato-5-methylbenzene as a catalyst in various chemical reactions, such as the synthesis of new organic compounds. Additionally, there is a need for more research on the potential health hazards and toxicity of 1,3-Diisocyanato-5-methylbenzene, as well as the development of safer alternatives to this compound.
Conclusion:
In conclusion, 1,3-Diisocyanato-5-methylbenzene is a highly reactive compound that is widely used in scientific research applications. It is used as a cross-linking agent in the production of polyurethane foams, coatings, and adhesives, as well as a reagent in organic synthesis and as a catalyst in various chemical reactions. While 1,3-Diisocyanato-5-methylbenzene has many advantages in lab experiments, it also has limitations and potential health hazards that need to be addressed. Further research is needed to explore the full potential of this compound and to develop safer alternatives for scientific research applications.

Synthesis Methods

1,3-Diisocyanato-5-methylbenzene is synthesized by the reaction of toluene diisocyanate (TDI) with formaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified by distillation. The yield of the reaction is typically around 50%.

Scientific Research Applications

1,3-Diisocyanato-5-methylbenzene is widely used in scientific research applications due to its high reactivity and ability to cross-link with various polymers. It is used as a cross-linking agent in the production of polyurethane foams, coatings, and adhesives. 1,3-Diisocyanato-5-methylbenzene is also used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

properties

CAS RN

14219-05-7

Product Name

1,3-Diisocyanato-5-methylbenzene

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

1,3-diisocyanato-5-methylbenzene

InChI

InChI=1S/C9H6N2O2/c1-7-2-8(10-5-12)4-9(3-7)11-6-13/h2-4H,1H3

InChI Key

BQHPNDYUVBBCQF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N=C=O)N=C=O

Canonical SMILES

CC1=CC(=CC(=C1)N=C=O)N=C=O

Origin of Product

United States

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